Enhanced Lipophilicity vs. Non-Fluorinated Benzoyl Analog (LogP Comparison)
Methyl 5-(4-fluorobenzoyl)furan-2-carboxylate exhibits a calculated logP of 2.4363 , which is approximately 0.44 log units higher than the non-fluorinated methyl 5-benzoylfuran-2-carboxylate (XLogP3 = 2.0) [1]. This increase in lipophilicity, driven by the para-fluoro substitution, is expected to enhance membrane permeability and alter distribution characteristics when the compound is used as a building block in drug discovery.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.4363 (calculated) |
| Comparator Or Baseline | Methyl 5-benzoylfuran-2-carboxylate (CAS 58972-21-7): XLogP3 = 2.0 |
| Quantified Difference | Δ LogP = +0.44 |
| Conditions | Calculated values based on molecular structure; source data from vendor and PubChem. |
Why This Matters
A 0.44 log unit increase in lipophilicity can translate to a measurable improvement in passive membrane permeability and oral absorption potential, providing a distinct advantage in designing drug-like molecules.
- [1] PubChem. 2-Furancarboxylic acid, 5-benzoyl-, methyl ester. CAS: 58972-21-7. XLogP3: 2.0. View Source
